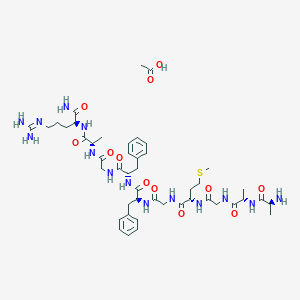
Urechistachykinin II acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urechistachykinin II acetate is an invertebrate tachykinin-related peptide isolated from echiuroid worms. It exhibits antimicrobial activities without causing hemolysis . This compound is part of a broader family of tachykinin-related peptides, which are known for their roles in neural and neuroendocrine signaling .
准备方法
Synthetic Routes and Reaction Conditions
Urechistachykinin II acetate can be synthesized using the Fmoc Solid Phase Peptide Synthesis method . This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes deprotection and coupling steps, with reagents such as Fmoc-protected amino acids, coupling agents like HBTU, and bases like DIPEA.
Industrial Production Methods
化学反应分析
Types of Reactions
Urechistachykinin II acetate primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as Fmoc-protected amino acids, HBTU, and DIPEA for coupling reactions, and piperidine for deprotection steps . The major product formed is the linear peptide sequence, which can be further modified or cyclized if needed.
科学研究应用
Urechistachykinin II acetate has several scientific research applications:
Antimicrobial Research: It has been shown to exhibit antimicrobial activities against various microorganisms without causing hemolysis.
Neuroscience: As a tachykinin-related peptide, it is used to study neural and neuroendocrine signaling pathways.
Biotechnology: It serves as a model peptide for studying peptide synthesis, folding, and stability.
作用机制
Urechistachykinin II acetate exerts its antimicrobial effects by disrupting the cell membranes of microorganisms . This disruption is likely due to its amphipathic nature, allowing it to integrate into and destabilize lipid bilayers. The peptide targets the cell envelope, leading to increased membrane permeability and cell death .
相似化合物的比较
Similar Compounds
Urechistachykinin I: Another tachykinin-related peptide with similar antimicrobial properties.
Substance P: A mammalian tachykinin involved in pain transmission and inflammation, also exhibiting antimicrobial activity.
Uniqueness
Urechistachykinin II acetate is unique due to its origin from echiuroid worms and its specific sequence, which confers antimicrobial activity without hemolysis . This makes it a valuable tool for studying antimicrobial mechanisms and developing new antimicrobial agents.
属性
分子式 |
C46H70N14O12S |
|---|---|
分子量 |
1043.2 g/mol |
IUPAC 名称 |
acetic acid;(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C44H66N14O10S.C2H4O2/c1-25(45)38(63)54-26(2)39(64)50-23-35(60)55-31(17-19-69-4)41(66)51-24-36(61)56-33(21-29-14-9-6-10-15-29)43(68)58-32(20-28-12-7-5-8-13-28)42(67)52-22-34(59)53-27(3)40(65)57-30(37(46)62)16-11-18-49-44(47)48;1-2(3)4/h5-10,12-15,25-27,30-33H,11,16-24,45H2,1-4H3,(H2,46,62)(H,50,64)(H,51,66)(H,52,67)(H,53,59)(H,54,63)(H,55,60)(H,56,61)(H,57,65)(H,58,68)(H4,47,48,49);1H3,(H,3,4)/t25-,26-,27-,30-,31-,32-,33-;/m0./s1 |
InChI 键 |
JKXWWLSDWNILSO-NHBXGCAESA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N.CC(=O)O |
规范 SMILES |
CC(C(=O)NC(C)C(=O)NCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)N.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tri([1,1'-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane](/img/structure/B14749401.png)
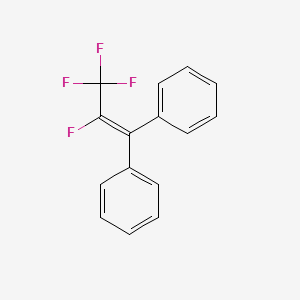
![1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate](/img/structure/B14749406.png)
![Cyclopenta[d][1,2,3]oxadiazine](/img/structure/B14749419.png)
![2,2-Bis[(4-chlorophenoxy)methyl]propane-1,3-diol](/img/structure/B14749426.png)
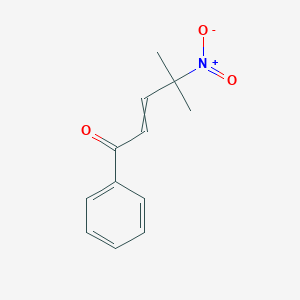
![3-{[4-(4-Acetyl-3-hydroxy-2-propyl-phenoxymethyl)-phenyl]-hydroxy-methyl}-benzoic acid](/img/structure/B14749433.png)

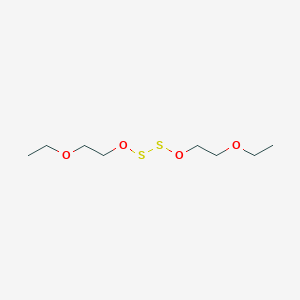
![3-hydroxy-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B14749448.png)
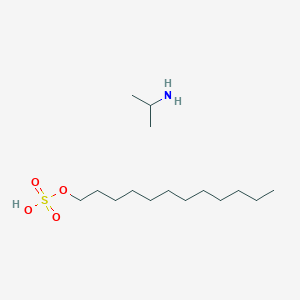
![(3Z)-4-(4-hydroxyphenyl)-9-methoxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B14749456.png)
